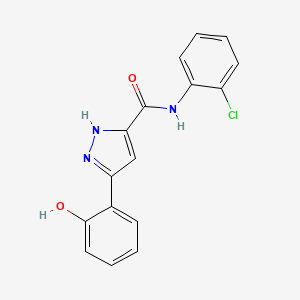![molecular formula C38H22N4 B14102175 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile](/img/structure/B14102175.png)
3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is a compound that belongs to the family of carbazole derivatives. It is known for its unique structure, which consists of two carbazole units attached to a biphenyl linker with cyano groups at the 3 and 5 positions. This compound is often used as an electron transporting host material in various applications, particularly in organic light-emitting diodes (OLEDs) due to its excellent film morphology and device thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of Carbazole Units: The carbazole units are then attached to the biphenyl core through a Buchwald-Hartwig amination reaction. This involves the reaction of the biphenyl compound with carbazole in the presence of a palladium catalyst and a suitable base.
Introduction of Cyano Groups: Finally, the cyano groups are introduced at the 3 and 5 positions of the biphenyl core through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a host material in OLEDs due to its excellent electron transporting properties and thermal stability.
Biology: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile involves its ability to transport electrons efficiently. The cyano groups attached to the biphenyl core increase the ground-state dipole moment, enhancing the electron density of the orbitals. This makes the compound an effective electron transporting host material with deep HOMO/LUMO energy levels. The carbazole units also contribute to the compound’s stability and electron transporting properties .
Comparison with Similar Compounds
Similar Compounds
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with similar properties but different substitution patterns.
1,3-Bis(N-carbazolyl)benzene: Another carbazole derivative used in similar applications.
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: A compound with a different substitution pattern but similar electronic properties.
Uniqueness
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is unique due to the presence of cyano groups at the 3 and 5 positions, which significantly enhance its electron transporting properties and thermal stability compared to other similar compounds .
Properties
Molecular Formula |
C38H22N4 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H |
InChI Key |
AGNGQJPZMQTGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14102106.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102116.png)
![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)

![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102131.png)


![Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B14102139.png)
![3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102143.png)
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102150.png)
![(4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate](/img/structure/B14102159.png)
